Imidacloprid urea chemical structure and properties
Imidacloprid urea chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidacloprid, a prominent neonicotinoid insecticide, undergoes metabolic transformation in various environments, leading to the formation of several metabolites. Among these, imidacloprid urea holds significance due to its altered chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the chemical structure and properties of imidacloprid urea, offering a comparative perspective with its parent compound, imidacloprid. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its relevant signaling pathways and experimental workflows, to support advanced research and development in agrochemistry and toxicology.
Chemical Structure and Properties
Imidacloprid and its metabolite, imidacloprid urea, share a chloropyridinylmethyl moiety, but differ in the functional group attached to the imidazolidine ring. In imidacloprid, this is a nitroimine group, whereas in imidacloprid urea, it is a cyclic urea. This structural modification significantly influences the physicochemical properties of the molecule.
Chemical Structures:
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Imidacloprid: 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimine
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Imidacloprid Urea: 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one[1]
The chemical formula for imidacloprid is C₉H₁₀ClN₅O₂[2][3][4], and for imidacloprid urea is C₉H₁₀ClN₃O[5].
Physicochemical Properties
The key physicochemical properties of imidacloprid and imidacloprid urea are summarized in the table below for direct comparison. The conversion of the nitroimine group to a urea functionality generally leads to an increase in polarity and water solubility.
| Property | Imidacloprid | Imidacloprid Urea |
| CAS Number | 138261-41-3[4] | 120868-66-8[6] |
| Molecular Formula | C₉H₁₀ClN₅O₂[2][3][4] | C₉H₁₀ClN₃O[5] |
| Molecular Weight ( g/mol ) | 255.66[2][4] | 211.65[7] |
| Melting Point (°C) | 144[2] | 143[6] |
| Boiling Point (°C) | 93.5 (rough estimate)[2] | 478.39 |
| Density (g/cm³) | 1.54[2] | 1.359[1] |
| Water Solubility (g/L) | 0.61 at 20 °C[8] | 5 at 20 °C[9] |
Experimental Protocols
Synthesis of Imidacloprid
Imidacloprid can be synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[10] Imidacloprid urea is a primary metabolite of imidacloprid, formed in soil and other environmental compartments.[9]
Protocol for Imidacloprid Synthesis:
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Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
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Solvent Addition: Add 50 mL of acetonitrile to the flask.
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Initial Stirring: Stir the mixture at room temperature for 15 minutes.
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Reflux: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.
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Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.
Analysis of Imidacloprid and Imidacloprid Urea
A sensitive and robust method for the simultaneous determination of imidacloprid and its metabolites, including imidacloprid urea, in biological and environmental samples is crucial for metabolism and toxicological studies. A commonly employed technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Protocol for QuEChERS-HPLC-MS/MS Analysis: [11]
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Sample Preparation (QuEChERS):
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Homogenize 2 g of the sample (e.g., tissue, soil) with 10 mL of acetonitrile containing 1% acetic acid.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).
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Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
HPLC-MS/MS Analysis:
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Filter the supernatant through a 0.22 µm filter.
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Inject the sample into an HPLC system equipped with a C18 column.
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Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
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Signaling Pathways and Mode of Action
Imidacloprid's primary mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][8] This leads to an overstimulation of the nerve cells, resulting in paralysis and death. While imidacloprid shows selective toxicity for insects over vertebrates, it can also interact with mammalian nAChRs.[5] Recent studies have also indicated that imidacloprid can influence other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and metabolism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of imidacloprid and its metabolites in an environmental sample.
References
- 1. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Imidacloprid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
